1-ethyl-5-methyl-1H-pyrazol-4-amine molecular structure and IUPAC name
1-ethyl-5-methyl-1H-pyrazol-4-amine molecular structure and IUPAC name
An In-Depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazol-4-amine: A Core Scaffold for Pharmaceutical Innovation
For research scientists and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of discovery campaigns. Among the privileged heterocyclic scaffolds, the pyrazole nucleus is a cornerstone of medicinal chemistry, featured in numerous FDA-approved drugs.[1] This guide provides a detailed technical overview of a key derivative, 1-ethyl-5-methyl-1H-pyrazol-4-amine , focusing on its molecular characteristics, synthesis, and strategic application in pharmaceutical research.
Molecular Structure and Physicochemical Profile
The foundational step in leveraging any chemical entity is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and potential for interaction with biological targets.
IUPAC Nomenclature and Structural Representation
The formal IUPAC name for the compound is 1-ethyl-5-methyl-1H-pyrazol-4-amine . It is also commercially available, often as a dihydrochloride salt, which enhances its stability and solubility in aqueous media.
The molecular structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at four positions:
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An ethyl group at the N1 position.
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A methyl group at the C5 position.
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An amine group at the C4 position.
This specific arrangement of substituents creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.
Caption: 2D Molecular Structure of 1-ethyl-5-methyl-1H-pyrazol-4-amine.
Physicochemical Data
The compound's properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling in drug design.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | Sigma-Aldrich |
| Molecular Formula | C₆H₁₁N₃ | Sigma-Aldrich |
| Molecular Weight | 125.17 g/mol | Sigma-Aldrich |
| CAS Number | 3702-13-4 | Sigma-Aldrich |
| Predicted logP | 0.002 | Cheméo[2] |
| Predicted Water Solubility | -2.16 (log₁₀ mol/L) | Cheméo[2] |
| Appearance | Off-white to pale yellow solid (typical) | General Observation[1] |
Synthesis and Characterization
A robust and reproducible synthetic route is essential for the practical application of a chemical building block. The synthesis of 4-aminopyrazoles is well-established, typically proceeding through the condensation of a hydrazine derivative with a β-functionalized nitrile.
Retrosynthetic Analysis and Proposed Route
The most direct and common approach for constructing the 1,5-disubstituted-4-aminopyrazole core involves the cyclocondensation reaction between an appropriately substituted hydrazine and a β-ketonitrile or its enol ether equivalent. For the target molecule, the key precursors are ethylhydrazine and 2-cyano-3-pentanone (or a related derivative).
Caption: Retrosynthetic pathway for 1-ethyl-5-methyl-1H-pyrazol-4-amine.
Experimental Protocol: Generalized Synthesis
This protocol is adapted from established methods for the synthesis of analogous 5-aminopyrazole derivatives.[3] The causality behind using an acid catalyst is to activate the carbonyl group of the β-ketonitrile, facilitating nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration are also acid-mediated.
Materials:
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Ethylhydrazine (or its oxalate/hydrochloride salt)
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2-cyano-3-pentanone
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Ethanol (or another suitable alcohol solvent)
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Glacial Acetic Acid (catalyst)
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Sodium bicarbonate solution (for neutralization)
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Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
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Reaction Setup: To a solution of 2-cyano-3-pentanone (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq).
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Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude material via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-ethyl-5-methyl-1H-pyrazol-4-amine.
Spectroscopic Characterization (Predicted)
While a specific experimental spectrum for this exact molecule is not publicly available, its spectroscopic features can be reliably predicted based on extensive data from closely related pyrazole derivatives.[4][5][6][7]
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¹H NMR:
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Ethyl Group (N1): A quartet signal (~3.9-4.2 ppm) for the -CH₂- group coupled to a triplet signal (~1.3-1.5 ppm) for the -CH₃ group.
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Methyl Group (C5): A singlet signal in the upfield region (~2.2-2.4 ppm).
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Amine Group (C4): A broad singlet (~3.5-5.0 ppm, depending on solvent and concentration) for the -NH₂ protons.
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Pyrazole Ring Proton (C3): A singlet signal in the aromatic region (~7.0-7.5 ppm).
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¹³C NMR:
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Pyrazole Ring Carbons: C5 (~145-150 ppm), C4 (~110-120 ppm), C3 (~135-140 ppm). The exact shifts are influenced by the electronic effects of the substituents.
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Ethyl Group: -CH₂ (~40-45 ppm) and -CH₃ (~14-16 ppm).
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Methyl Group: -CH₃ (~10-12 ppm).
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FT-IR (KBr, cm⁻¹):
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N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretch: Bands in the 2850-3000 cm⁻¹ region (aliphatic) and potentially >3000 cm⁻¹ (aromatic C3-H).
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C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.
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Applications in Pharmaceutical Development
The true value of 1-ethyl-5-methyl-1H-pyrazol-4-amine lies in its utility as a versatile scaffold for building more complex molecules with therapeutic potential. The primary amine at the C4 position serves as a key functional handle for a wide array of chemical transformations.
Role as a Pharmacophore and Building Block
The aminopyrazole motif is a recognized pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors.[1][8] The N1 and C5 substituents (ethyl and methyl) can be used to tune the molecule's steric and electronic properties, influencing its binding affinity and selectivity for a target protein. The C4-amine is an ideal point for diversification, allowing for the introduction of various side chains via amide bond formation, reductive amination, or participation in further heterocycle synthesis.
Workflow in Drug Discovery
This building block fits seamlessly into the modern drug discovery paradigm, from initial library synthesis to lead optimization.
Caption: Strategic workflow for utilizing the pyrazole scaffold in drug discovery.
Causality in the Workflow:
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Diversification: The C4-amine is reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes to create a large, diverse set of derivatives. This step is designed to broadly sample chemical space.
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Screening and Hit Identification: This library is then screened against a biological target (e.g., a specific kinase). Compounds that show activity ("hits") are identified. The structural diversity of the library increases the probability of finding a hit.
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Lead Optimization: The initial hits are systematically modified. For example, the ethyl and methyl groups on the pyrazole core might be changed to explore how size and electronics affect potency and selectivity, leading to a refined "lead" compound and eventually a preclinical candidate.
Conclusion
1-ethyl-5-methyl-1H-pyrazol-4-amine is more than just a chemical compound; it is a strategically designed building block for modern medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile functional handle at the C4 position make it an invaluable tool for researchers. By understanding its fundamental properties and leveraging its reactivity, scientists in pharmaceutical development can efficiently generate novel molecular entities, accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
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